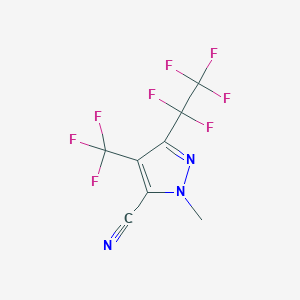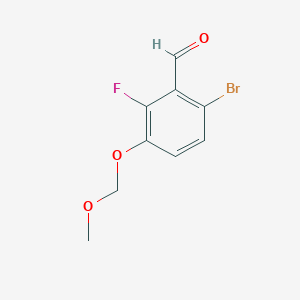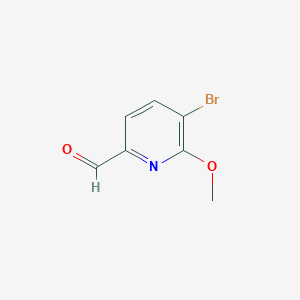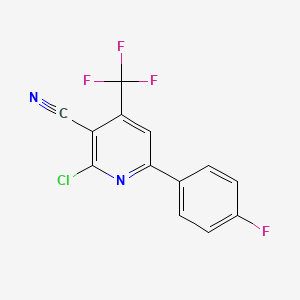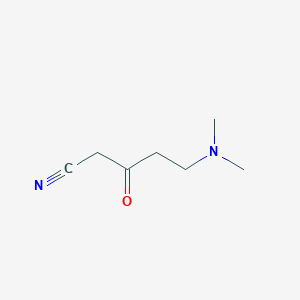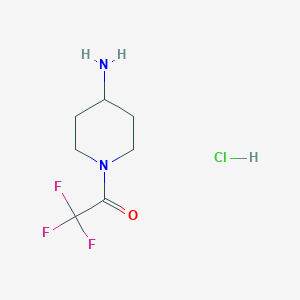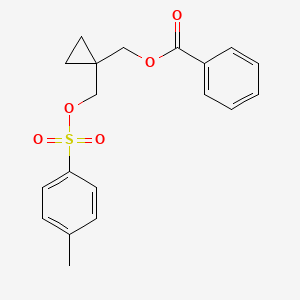
(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate: is an organic compound that features a cyclopropyl group, a benzoate ester, and a tosyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Introduction of the tosyloxy group: Tosylation of a hydroxyl group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the cyclopropyl alcohol with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols, alkoxides).
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products
Substitution: Formation of substituted cyclopropyl derivatives.
Reduction: Formation of cyclopropylmethyl alcohol.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Provides insights into the behavior of cyclopropyl and tosyloxy groups in various chemical reactions.
Biology
Bioconjugation: Potential use in the modification of biomolecules for research purposes.
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Medicine
Prodrug Design: Explored as a prodrug moiety that can be activated in vivo to release active pharmaceutical ingredients.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate depends on its specific application. In chemical reactions, the tosyloxy group acts as a good leaving group, facilitating nucleophilic substitution. In biological systems, the compound may undergo enzymatic cleavage to release active molecules.
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxycyclopropyl)methyl benzoate: Lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
(1-((Methanesulfonyloxy)methyl)cyclopropyl)methyl benzoate: Contains a methanesulfonyloxy group instead of a tosyloxy group, which may alter its reactivity and applications.
Uniqueness
Reactivity: The presence of the tosyloxy group makes (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate highly reactive in nucleophilic substitution reactions.
Versatility: Its unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c1-15-7-9-17(10-8-15)25(21,22)24-14-19(11-12-19)13-23-18(20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPCTVKKOQNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
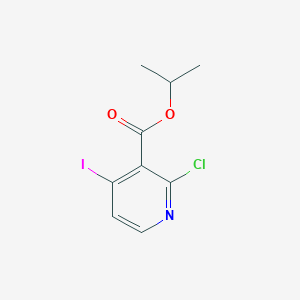
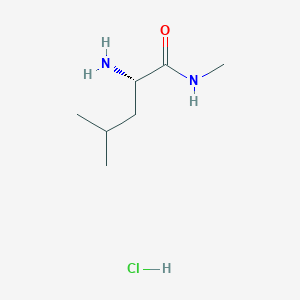
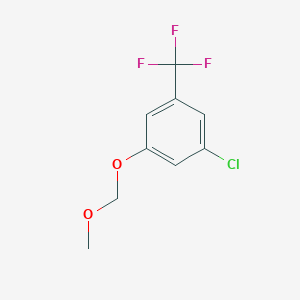
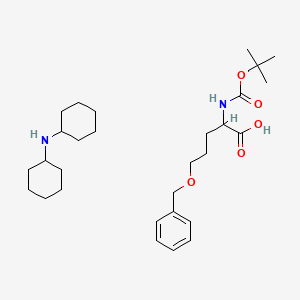
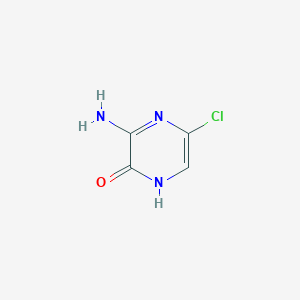
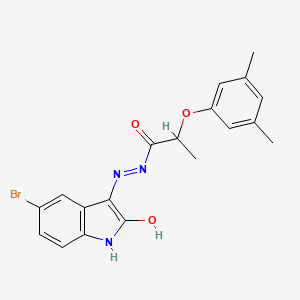
![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
